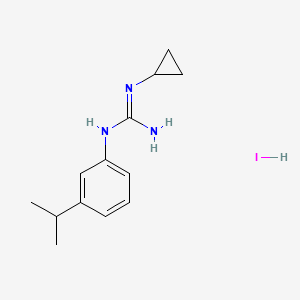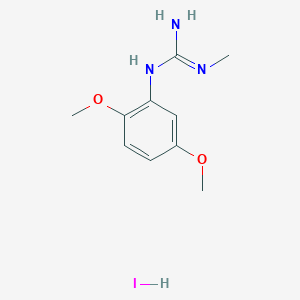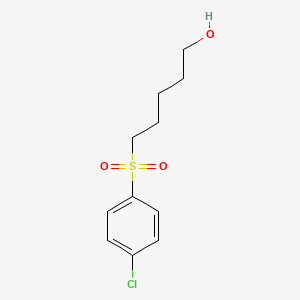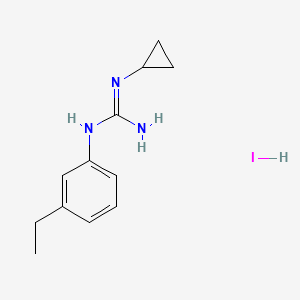
2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide: is a chemical compound that belongs to the class of guanidines. Guanidines are known for their versatile functional groups and have found applications in various biological activities. This compound is particularly interesting due to its unique structure, which includes a cyclopropyl group and a propan-2-ylphenyl group attached to the guanidine core.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide can be achieved through a sequential one-pot approach. This method involves the reaction of N-chlorophthalimide, isocyanides, and amines to form N-phthaloylguanidines, which are then converted to the desired guanidine compound . The reaction conditions are typically mild, and the yields can be as high as 81%.
Industrial Production Methods: Industrial production of this compound may involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine. This reagent allows for the stepwise displacement of its imidazole groups by amines, leading to the formation of N,N’-disubstituted guanidines .
化学反应分析
Types of Reactions: 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
Chemistry: In chemistry, 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide is used as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles .
Biology: The compound’s ability to form hydrogen bonds and its high basicity make it useful in biological research, particularly in the study of DNA minor groove binders and kinase inhibitors .
Medicine: In medicine, guanidine derivatives are explored for their potential as therapeutic agents, including their role as α2-noradrenaline receptor antagonists .
Industry: Industrially, the compound can be used as an intermediate in the synthesis of dyes and pigments .
作用机制
The mechanism of action of 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and interact with aromatic systems in biological environments, such as amino acids and nucleic acid bases . This interaction can influence various biochemical pathways and cellular processes.
相似化合物的比较
2-Aminoimidazolines: These compounds have a five-membered ring structure and are known for their application in organocatalysis.
2-Amino-1,4,5,6-tetrahydropyrimidines: These six-membered ring compounds are present in many natural products and have medicinal interest.
2-Amino-4,5,6,7-tetrahydro-1H-1,3-diazepines: These seven-membered ring compounds are also found in natural products and are studied for their biological activities.
Uniqueness: 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide is unique due to its specific structural features, including the cyclopropyl and propan-2-ylphenyl groups, which differentiate it from other guanidine derivatives. These structural elements contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
2-cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3.HI/c1-9(2)10-4-3-5-12(8-10)16-13(14)15-11-6-7-11;/h3-5,8-9,11H,6-7H2,1-2H3,(H3,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPHWFMZORWAER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=NC2CC2)N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-ethoxy-4-methylphenyl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639612.png)
![1-[2-(2-chlorophenyl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639627.png)
![N-[[2-(hydroxymethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B6639634.png)
![1-[1-(3-ethoxyphenyl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639645.png)
![1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide](/img/structure/B6639653.png)
![1-(1-butylpiperidin-4-yl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639670.png)



![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[2-(hydroxymethyl)phenyl]methyl]propanamide](/img/structure/B6639689.png)
![1-[(2-Fluorophenyl)methoxy]-3-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]propan-2-ol](/img/structure/B6639696.png)
![2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1-(2-methoxyethyl)guanidine](/img/structure/B6639698.png)
![1-Cyclopropyl-2-[(4-fluoro-3-methylphenyl)methyl]guanidine;hydroiodide](/img/structure/B6639709.png)
![1-[[1-(4-Fluorophenyl)cyclopropyl]methyl]-2-methylguanidine;hydroiodide](/img/structure/B6639720.png)
